molecular formula C10H19N3 B13599468 3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-amine

3-(1-Ethyl-1h-pyrazol-4-yl)-2,2-dimethylpropan-1-amine

Cat. No.: B13599468
M. Wt: 181.28 g/mol
InChI Key: HBPHMLRWQSVJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine typically involves the reaction of a suitable pyrazole derivative with an appropriate amine. One common method includes the condensation of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2,2-dimethylpropan-1-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
  • 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
  • 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

3-(1-Ethyl-1H-pyrazol-4-yl)-2,2-dimethylpropan-1-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and the dimethylpropan-1-amine moiety can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3-(1-ethylpyrazol-4-yl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C10H19N3/c1-4-13-7-9(6-12-13)5-10(2,3)8-11/h6-7H,4-5,8,11H2,1-3H3

InChI Key

HBPHMLRWQSVJEB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC(C)(C)CN

Origin of Product

United States

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